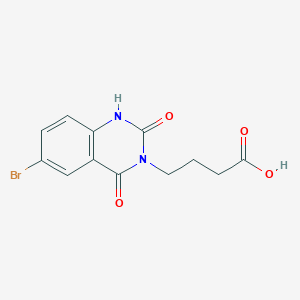
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a butanoic acid side chain at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid typically involves the following steps:
Cyclization: The brominated product undergoes cyclization with formamide to form the quinazoline ring.
Side Chain Introduction: The butanoic acid side chain is introduced through a condensation reaction with the quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline ring.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formamide: Used for cyclization to form the quinazoline ring.
Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for introducing the butanoic acid side chain.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, esters, and amides .
Aplicaciones Científicas De Investigación
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinazoline Derivatives: These compounds share a similar quinazoline core structure with bromine substitution at the 6th position.
Quinazolinone Derivatives: Compounds with a similar quinazoline ring but different substituents at various positions.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is unique due to its specific substitution pattern and the presence of a butanoic acid side chain, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCOCBKMQFRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













